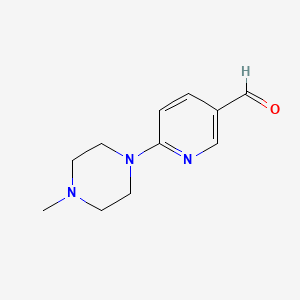

6-(4-Methylpiperazin-1-yl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-13-4-6-14(7-5-13)11-3-2-10(9-15)8-12-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIKEWFIIKDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593573 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261715-38-2 | |

| Record name | 6-(4-Methylpiperazin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 4 Methylpiperazin 1 Yl Nicotinaldehyde and Its Congeners

Strategies for the Strategic Construction of the Nicotinaldehyde Core

The formation of the nicotinaldehyde scaffold, a key component of the target molecule, can be achieved through various modern synthetic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, essential for building complex molecules like nicotinaldehyde. nobelprize.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgmdpi.com Reactions such as the Suzuki, Heck, and Negishi reactions have become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals. nobelprize.orgmdpi.com

The general mechanism for these cross-coupling reactions involves an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetallation with an organometallic reagent (like an organoboron compound in the Suzuki reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgmdpi.com In the context of nicotinaldehyde synthesis, a suitable pyridine (B92270) halide could be coupled with a formyl-equivalent or a precursor that can be readily converted to an aldehyde. The versatility of these reactions allows for the late-stage introduction of the aldehyde group, a valuable strategy in multistep syntheses. nih.gov

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki Reaction | Organoboron compound + Organohalide | Pd(0) complex | Mild conditions, commercially available reagents. mdpi.com |

| Heck Reaction | Alkene + Organohalide | Pd(0) complex | Forms a new carbon-carbon bond at the alkene. nobelprize.org |

| Negishi Reaction | Organozinc compound + Organohalide | Pd(0) complex | High reactivity and functional group tolerance. nobelprize.org |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, especially electron-deficient ones like pyridine. pearson.comchemrxiv.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, making it more reactive than benzene (B151609) in these types of reactions. pearson.com The presence of additional electron-withdrawing groups further activates the ring towards SNAr. nih.gov

In the synthesis of nicotinaldehyde derivatives, a leaving group (such as a halogen) on the pyridine ring can be displaced by a nucleophile that can be later converted to an aldehyde. The rate and regioselectivity of SNAr reactions are influenced by the nature of the leaving group, the nucleophile, and the substitution pattern on the pyridine ring. researchgate.netresearchgate.net For instance, a kinetic study on the reaction of substituted pyridines with secondary amines showed that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. numberanalytics.comnih.gov This strategy is advantageous for its atom economy, reduced waste, and the ability to rapidly generate molecular diversity. numberanalytics.comnih.gov

While direct synthesis of nicotinaldehyde via an MCR might be challenging, these reactions are invaluable for creating a wide array of derivatives. researchgate.net For example, a nicotinaldehyde core could be a starting component in well-known MCRs like the Ugi or Passerini reactions to introduce diverse functional groups. numberanalytics.commdpi.com The Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classic examples of MCRs that produce heterocyclic structures. mdpi.com The development of novel MCRs continues to be an active area of research, providing new avenues for the derivatization of heterocyclic aldehydes. nih.gov

Methodologies for the Regioselective Introduction of the 4-Methylpiperazine Moiety

The introduction of the 4-methylpiperazine group onto the nicotinaldehyde core is a critical step in the synthesis of the target compound. This is typically achieved through reactions that form a carbon-nitrogen bond.

Reductive amination is a widely used and versatile method for forming C-N bonds. researchgate.net This two-step process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. researchgate.netnih.gov

In the context of synthesizing 6-(4-methylpiperazin-1-yl)nicotinaldehyde, this could involve the reaction of a 6-halonicotinaldehyde with 1-methylpiperazine (B117243), where the piperazine (B1678402) acts as the nucleophile. However, a more common strategy involves the reductive amination of a suitable precursor. For instance, a ketone can be reacted with an amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to directly form the piperazine-substituted product. nih.gov The mechanism involves the formation of a hemiaminal, which then dehydrates to an enamine or iminium ion, followed by reduction. The choice of reducing agent is crucial to avoid the reduction of the aldehyde or ketone starting material.

Direct coupling of amines with aryl halides, often catalyzed by transition metals like palladium, is a powerful method for forming C-N bonds. nih.gov This approach, known as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis. nih.gov For the synthesis of this compound, a 6-halonicotinaldehyde could be directly coupled with 1-methylpiperazine using a palladium catalyst and a suitable ligand.

Alternatively, direct alkylation reactions can be employed. While less common for this specific transformation due to potential side reactions, a nucleophilic substitution reaction where the nitrogen of 1-methylpiperazine displaces a leaving group on the pyridine ring of a nicotinaldehyde precursor is a plausible route. The success of such a reaction would depend on the activation of the pyridine ring and the reaction conditions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Methylpiperazine |

| Sodium triacetoxyborohydride |

| 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide |

| 6-chloro-N-methylpyrimidin-4-amine |

| Avapritinib |

| 6-chloro-nicotinic acid |

| N-methyl-4-nitroaniline |

| 3-iodo-4-methylbenzoyl chloride |

| 3-ethynylimidazo[1,2-b]pyridazine |

| N-Boc-piperazine |

| ethyl 2-chloropyrimidine-5-carboxylate |

| 4-fluorophenyl magnesium bromide |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| N-cyclohexylpiperazine |

| 5,6-dichloronicotinic acid |

| ethyl isonipecotate |

| 1-amino-4-methylpiperazine |

| N-di(2-chloroethyl)methylamine |

| N-(2-chloroethyl)-N-methylaziridinium chloride |

| N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine |

| 4-pyridinecarboxaldehyde |

| isonicotinic acid |

| ethylenediamine |

| o-diaminobenzene |

| 4-pyridine-2-imidazoline |

| 2-aminopyridine (B139424) |

| sodium amide |

| 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine |

| N(6)-(4-Trifluoromethylphenyl)piperazine |

| 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine |

| ethyl trifluoroacetate |

| 2-(piperazin-1-yl)ethanamine |

| 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide |

| N-methyl-4-piperidone |

| 1,4-dioxa-8-azaspiro[4.5]decane |

| 2-methoxy-3-nitropyridine |

| 2-methoxy-5-nitropyridine |

| morpholine |

| piperidine (B6355638) |

| pyrrolidine |

| ethyl benzylacetate |

| pyrazine-2-carboxylic acid |

| oleanolic acid |

| maslinic acid |

| 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde |

Comprehensive Analysis of Chemo- and Regioselectivity in Synthetic Pathways

The synthesis of this compound and its analogs typically involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. A common precursor for this synthesis is a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde (B1585923). The core challenge in this synthesis is to direct the incoming nucleophile, 1-methylpiperazine, to the C-6 position of the pyridine ring, avoiding reaction at other sites and preventing unwanted side reactions with the aldehyde group.

The regioselectivity of the SNAr reaction on 3-substituted 2,6-dichloropyridines is significantly influenced by the nature of the substituent at the 3-position and the choice of solvent. researchgate.net Research has shown that for the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky substituents at the 3-position tend to direct the incoming nucleophile to the 6-position. researchgate.net This steric hindrance around the C-2 position makes the C-6 position more accessible for nucleophilic attack. For instance, substituents like cyano (-CN) and trifluoromethyl (-CF3) at the 3-position favor substitution at the 6-position, with regiomeric ratios as high as 9:1 in acetonitrile (B52724). researchgate.net Conversely, less bulky groups like carboxylate and amide favor substitution at the C-2 position. researchgate.net

The aldehyde group at the 3-position (nicotinaldehyde) is an electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. However, its moderate size means that regioselectivity may not be absolute and can be highly dependent on reaction conditions.

The choice of solvent also plays a critical role in controlling regioselectivity. The ability of a solvent to act as a hydrogen-bond acceptor, as quantified by the Kamlet–Taft solvatochromic parameter (β), can dramatically alter the isomeric ratio of the products. researchgate.net For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch from a non-hydrogen-bond accepting solvent like dichloromethane (B109758) (DCM) to a strong hydrogen-bond acceptor like dimethyl sulfoxide (B87167) (DMSO) can reverse the regioselectivity from favoring the 2-isomer to favoring the 6-isomer. researchgate.net This is attributed to the solvent's ability to stabilize the Meisenheimer intermediate formed during the SNAr reaction.

Chemoselectivity is another crucial consideration. The aldehyde functional group is potentially reactive towards the amine nucleophile (1-methylpiperazine), which could lead to the formation of an imine or other condensation products. To circumvent this, the synthesis can be designed in a way that the aldehyde functionality is introduced at a later stage. For example, a more stable precursor group, such as a hydroxymethyl or a protected aldehyde, can be used at the 3-position during the SNAr step. This group can then be oxidized or deprotected in a subsequent step to reveal the desired nicotinaldehyde.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and selective method for the formation of the C-N bond. numberanalytics.comwuxiapptec.com This reaction is highly tolerant of various functional groups, including aldehydes, which can minimize the need for protecting group strategies. numberanalytics.com The selectivity in Buchwald-Hartwig reactions is primarily controlled by the choice of the palladium catalyst and the associated ligand. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Synthesis of 6-substituted Nicotinaldehyde Analogs

| Factor | Influence on Regioselectivity (Favoring 6-substitution) | Rationale | Reference |

|---|---|---|---|

| 3-Substituent | Bulky, electron-withdrawing groups (e.g., -CN, -CF3) | Steric hindrance at the 2-position directs the nucleophile to the 6-position. | researchgate.net |

| Solvent | Hydrogen-bond accepting solvents (e.g., DMSO) | Differential stabilization of Meisenheimer intermediates. | researchgate.net |

| Synthetic Strategy | Use of a precursor group at the 3-position | Avoids side reactions with the aldehyde and allows for late-stage functionalization. | |

| Catalyst System (for cross-coupling) | Appropriate choice of palladium catalyst and ligand | The ligand sphere around the palladium center dictates the regioselectivity of the coupling. | researchgate.net |

Innovations in Synthetic Efficiency and Scalability for Research and Development

As the demand for complex molecules like this compound grows, particularly in drug discovery and development, the need for efficient and scalable synthetic routes becomes paramount. Innovations in this area focus on optimizing reaction conditions, minimizing waste, and ensuring the economic viability of the synthesis on a larger scale.

Process optimization for the preparative synthesis of this compound and its congeners often centers on the key C-N bond-forming step. For methods like the Buchwald-Hartwig amination, several parameters can be fine-tuned to maximize yield and purity while ensuring scalability.

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical. researchgate.net For challenging substrates, highly active and sterically hindered ligands such as XPhos or Buchwald's biaryl phosphine ligands are often employed. researchgate.net The catalyst loading is another key parameter; in a scalable process, minimizing the amount of expensive palladium catalyst is a primary goal. Optimization studies aim to find the lowest possible catalyst loading that still provides a high conversion in a reasonable timeframe. researchgate.net

Base and Solvent: The strength and nature of the base can significantly impact the reaction rate and the tolerance of other functional groups. wuxiapptec.com While strong bases like sodium tert-butoxide are common, weaker inorganic bases such as cesium carbonate or potassium phosphate (B84403) are often preferred in large-scale synthesis due to their lower cost and easier handling. wuxiapptec.com The choice of solvent is dictated by the solubility of the reactants and catalyst, as well as its boiling point for temperature control. wuxiapptec.com Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used. wuxiapptec.com

Temperature and Reaction Time: Optimizing the reaction temperature is a trade-off between reaction rate and the potential for side reactions or decomposition. wuxiapptec.com For preparative scale, the goal is to find the lowest temperature at which the reaction proceeds to completion within a practical timeframe. This also has implications for energy consumption and process safety.

Work-up and Purification: A scalable synthesis must have a straightforward and efficient work-up and purification procedure. This often means designing the reaction to minimize the formation of impurities that are difficult to separate. Crystallization is a highly desirable method for purification on a large scale as it can provide a high-purity product without the need for chromatography.

Table 2: Parameters for Optimization in the Buchwald-Hartwig Amination for Preparative Synthesis

| Parameter | Considerations for Optimization | Desired Outcome for Scalability | Reference |

|---|---|---|---|

| Catalyst Loading | Balancing reaction rate with cost. | Lowest possible loading without compromising yield or reaction time. | researchgate.net |

| Ligand Choice | Activity, stability, and cost of the ligand. | A robust and efficient ligand that is commercially available in bulk. | wuxiapptec.comresearchgate.net |

| Base Selection | Strength, solubility, cost, and ease of removal. | A cost-effective and easily handled base that promotes the reaction without causing degradation. | wuxiapptec.com |

| Solvent Choice | Solubility of reactants, boiling point, and ease of recovery. | An economical solvent that allows for efficient reaction and straightforward product isolation. | wuxiapptec.com |

| Temperature | Reaction kinetics versus impurity formation and energy consumption. | The lowest effective temperature for a complete and clean reaction. | wuxiapptec.com |

| Purification Method | Avoiding chromatography if possible. | Development of a crystallization-based purification to ensure high purity and yield on a large scale. |

Chemical Reactivity and Targeted Derivatization Strategies of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde

Investigating Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone for molecular elaboration, readily participating in a variety of chemical transformations to build molecular complexity.

The formyl group of 6-(4-methylpiperazin-1-yl)nicotinaldehyde is a key handle for constructing fused heterocyclic systems and other functional derivatives through condensation chemistry.

One significant transformation is the synthesis of imidazopyridine derivatives. While direct condensation is not the typical route, the aldehyde can be a crucial component in multi-step syntheses. For instance, a modified Tschitschibabin reaction can be envisioned. lookchem.com This classical method involves the reaction of a 2-aminopyridine (B139424) with an α-halo carbonyl compound. lookchem.com In a modern context, the aldehyde group of this compound could be first converted to a related species, such as an α-haloketone, which can then react with a 2-aminopyridine to forge the imidazole (B134444) ring fused to the pyridine (B92270) core.

Furthermore, the aldehyde is a direct precursor for the synthesis of various acrylamide (B121943) derivatives via condensation reactions. For example, Knoevenagel or Wittig-type reactions with active methylene (B1212753) compounds can generate α,β-unsaturated systems. Specifically, reaction with a compound like N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]acetamide, followed by amide formation, could lead to complex acrylamide structures that have been investigated for antiallergic properties. These reactions extend the carbon chain and introduce new functionalities, significantly diversifying the parent structure.

Table 1: Potential Condensation Reactions of the Aldehyde Moiety

| Starting Material | Reagent/Reaction Type | Resulting Derivative Class | Potential Application |

| This compound | 2-Aminopyridine (via multi-step synthesis) | Imidazopyridine | Antitumor, Antiviral |

| This compound | Wittig Reagent (e.g., ylide) | Pyridyl Acrylate | Synthetic Intermediate |

| This compound | Malonic acid derivative (Knoevenagel) | Pyridyl Acrylamide | Antiallergic Agents |

The aldehyde functionality can be readily manipulated through controlled oxidation and reduction, providing access to key derivatives such as carboxylic acids and alcohols.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 6-(4-methylpiperazin-1-yl)nicotinic acid. This transformation can be achieved using a variety of standard oxidizing agents. Common reagents for this purpose include chromium(VI) compounds, such as chromic acid (generated in situ from CrO₃ and H₂SO₄, known as the Jones reagent), potassium permanganate (B83412) (KMnO₄), or milder reagents like sodium hypochlorite (B82951) (NaOCl) to avoid potential side reactions on the piperazine (B1678402) or pyridine rings. rsc.orgnih.gov The resulting carboxylic acid is a versatile intermediate, enabling further derivatization through the formation of esters, amides, or acid chlorides.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, affording [6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, often used in alcoholic solvents. rsc.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it requires anhydrous conditions. rsc.org The resulting alcohol provides a new site for functionalization, such as etherification or esterification.

Strategic Modifications of the Piperazine Ring

The piperazine moiety is a common pharmacophore in medicinal chemistry, and its modification is a primary strategy for tuning the physicochemical and pharmacological properties of a molecule. chemicalbook.com

The nitrogen atoms of the piperazine ring are prime targets for modification. chemicalbook.com While the starting compound, this compound, already possesses an N-methyl group, the synthesis of analogues with different N-substituents is a key strategy for exploring structure-activity relationships (SAR).

The general synthesis of such analogues involves the reaction of 6-chloronicotinaldehyde (B1585923) with a desired N-mono-substituted piperazine. A wide array of N-alkyl and N-acyl piperazines can be used. N-alkylation can be achieved by reacting a piperazine precursor with various alkyl halides. researchgate.netstackexchange.com For instance, N-benzylpiperazine or N-phenylpiperazine can be used to introduce larger hydrophobic groups. chemicalbook.com N-acylation, reacting the piperazine with acid chlorides or anhydrides, introduces amide functionalities, which can act as hydrogen bond acceptors and alter the electronic properties of the ring. youtube.com These modifications can significantly impact a compound's solubility, lipophilicity, and ability to interact with biological targets. chemicalbook.com

Table 2: Examples of Piperazine Ring N-Substitution for SAR Studies

| Piperazine Precursor | Modifying Reagent | Resulting N-Substituent | Potential Impact |

| Piperazine | Benzyl chloride | Benzyl | Increased lipophilicity |

| Piperazine | Acetyl chloride | Acetyl | Introduction of H-bond acceptor |

| Piperazine | 4-Fluorobenzyl chloride | 4-Fluorobenzyl | Modulation of metabolic stability chemicalbook.com |

| Piperazine | Ethyl Chloroformate | Ethoxycarbonyl | Altered electronic properties |

While N-substitution is common, functionalization of the carbon atoms (α-C–H functionalization) of the piperazine ring is a more advanced strategy to expand structural diversity. nih.govmasterorganicchemistry.com This approach moves beyond the traditional, often linear, modifications of the nitrogen atoms and allows for the introduction of substituents in a three-dimensional manner.

Recent advances in synthetic methodology have enabled these transformations. Photoredox catalysis, for example, allows for the C–H arylation, vinylation, and alkylation of N-Boc protected piperazines under mild conditions. nih.gov This method often utilizes iridium or organic-based photosensitizers to generate a key α-amino radical intermediate, which then couples with the desired group. nih.gov Another powerful technique is the use of tin-amine protocol (SnAP) reagents, which can generate α-heteroarylated piperazines. masterorganicchemistry.com Furthermore, direct C–H lithiation of N-Boc piperazines followed by trapping with an electrophile provides a pathway to diastereoselective functionalization. masterorganicchemistry.com Applying these methods to a suitable precursor of this compound would grant access to a novel chemical space with precisely controlled stereochemistry.

Transformations of the Pyridine Nucleus for Structural Diversification

The pyridine ring itself, being electron-deficient, has a distinct reactivity profile that can be exploited for further diversification. Its reactivity is influenced by the existing aldehyde and piperazine substituents.

The pyridine nitrogen atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions (ortho and para to the nitrogen). In the case of this compound, the piperazine moiety already occupies the reactive C6 position. While piperazine is not a typical leaving group, displacement by a very strong nucleophile or under harsh conditions could be possible. A more practical approach involves using a precursor molecule, such as 6-chloro- or 6-fluoronicotinaldehyde. The halogen at the 6-position is a good leaving group and can be displaced by a wide range of nucleophiles (alcohols, thiols, other amines) to generate diverse analogues before the introduction of the methylpiperazine group. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions on the Pyridine Ring

The pyridine ring of this compound presents a versatile scaffold for functionalization through halogenation followed by cross-coupling reactions. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, influence the regioselectivity of these transformations. uoanbar.edu.iq The nitrogen atom's electron-withdrawing effect deactivates the ring towards electrophilic substitution, making reactions like halogenation require specific conditions. uoanbar.edu.iqyoutube.com

Halogenation of the pyridine ring, typically at positions ortho or meta to the nitrogen, can be achieved using various halogenating agents. The choice of reagent and reaction conditions is crucial to control the position and degree of halogenation. For instance, electrophilic halogenation would likely target the positions least deactivated by the ring nitrogen and the existing substituents.

Once halogenated, the resulting halo-substituted this compound serves as a key intermediate for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the introduction of a wide array of functional groups. nih.govnih.gov

Common cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction of the halogenated pyridine with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Negishi Coupling: Reaction with organozinc reagents, which can be particularly useful for coupling alkyl groups. nih.gov

The following table summarizes potential halogenation and subsequent cross-coupling reactions on the pyridine ring of this compound.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | Bromo-6-(4-methylpiperazin-1-yl)nicotinaldehyde | youtube.com |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, heat | Aryl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |

| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, THF, rt | Alkynyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |

| Negishi Coupling | Alkylzinc halide, Pd(dba)2, SPhos, THF, rt | Alkyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde | nih.gov |

Analysis of Substituent Effects on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by its existing substituents: the 4-methylpiperazin-1-yl group at the 6-position and the aldehyde group at the 3-position.

The 4-methylpiperazin-1-yl group is a strong electron-donating group through its nitrogen lone pair, which can participate in resonance with the pyridine ring. This donation of electron density tends to activate the ring towards electrophilic substitution, counteracting the deactivating effect of the ring nitrogen to some extent. The activating effect is most pronounced at the ortho and para positions relative to the piperazine substituent.

Conversely, the aldehyde group (–CHO) is a meta-directing, electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the positions meta to it.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

| 4-Methylpiperazin-1-yl | 6 | Electron-donating (by resonance) | Activates the ring, particularly at ortho and para positions. | researchgate.net |

| Aldehyde (-CHO) | 3 | Electron-withdrawing (by resonance and induction) | Deactivates the ring and directs incoming electrophiles to meta positions. | nih.gov |

Synthesis of Complex Hybrid Architectures Incorporating this compound as a Key Building Block

The aldehyde functionality of this compound is a prime site for derivatization, enabling its incorporation into larger, more complex molecular architectures. A variety of classical and modern synthetic methodologies can be employed to transform the aldehyde group, leading to the creation of diverse hybrid molecules.

One common strategy involves reductive amination , where the aldehyde reacts with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new amine linkage. This method is highly versatile for connecting the 6-(4-methylpiperazin-1-yl)nicotinyl moiety to other molecular fragments containing an amino group.

Wittig and related olefination reactions provide a means to convert the aldehyde into an alkene, allowing for the extension of the carbon skeleton and the introduction of various substituents on the newly formed double bond.

Furthermore, the aldehyde can participate in a range of condensation reactions . For example, reaction with active methylene compounds in a Knoevenagel condensation can yield α,β-unsaturated systems, which are themselves valuable intermediates for further transformations. Condensation with hydrazines or hydroxylamines can lead to the formation of hydrazones and oximes, respectively, which can be building blocks for heterocyclic synthesis.

The strategic combination of reactions at the aldehyde group with modifications on the pyridine ring (as discussed in section 3.3.1) allows for a modular approach to the synthesis of complex, multi-functional molecules. For instance, a halogenated derivative of this compound could first undergo a cross-coupling reaction to introduce a new substituent on the pyridine ring, followed by a derivatization reaction at the aldehyde to link to another molecular component. This building block approach is central to the construction of complex hybrid architectures with potential applications in various fields of chemical science.

The following table outlines some derivatization strategies for the aldehyde group.

| Reaction Type | Reactant | Key Reagents | Product Class | Reference |

| Reductive Amination | Primary/Secondary Amine | NaBH(OAc)3 | Secondary/Tertiary Amine | researchgate.net |

| Wittig Reaction | Phosphonium Ylide | Base (e.g., n-BuLi) | Alkene | researchgate.net |

| Knoevenagel Condensation | Active Methylene Compound | Piperidine (B6355638), Acetic Acid | α,β-Unsaturated Compound | researchgate.net |

| Oxime Formation | Hydroxylamine Hydrochloride | Base (e.g., NaOAc) | Oxime | researchgate.netmdpi-res.com |

| Hydrazone Formation | Hydrazine or Substituted Hydrazine | Acid catalyst | Hydrazone | researchgate.net |

Structure Activity Relationship Sar Studies of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde Derivatives

Delineating the Impact of Piperazine (B1678402) Substitutions on Biological Activity

Influence of Methyl and Other Alkyl Substitutions on Receptor Interactions

Substitutions on the piperazine ring of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde derivatives can have a profound effect on their affinity for various receptors. The presence and nature of alkyl groups on the piperazine nitrogen, for instance, can alter the compound's steric and electronic properties, thereby affecting its binding mode and potency.

Studies on related N,N-disubstituted piperazines have shown that even minor changes, such as the presence of a methyl group, can influence receptor affinity. For example, in a series of N,N-disubstituted piperazines, N-methyl compounds exhibited slightly higher affinity for the α4β2* nicotinic acetylcholine receptor (nAChR) compared to their N-demethylated counterparts. nih.gov This suggests that the methyl group may contribute favorably to the binding interaction, possibly through hydrophobic interactions within the receptor's binding pocket.

Furthermore, the introduction of a chiral center through methyl substitution on the piperazine ring can lead to stereoisomers with distinct receptor selectivity. For instance, methyl substitutions at the C2 or C3 positions of the piperazine ring in aryl piperazinium compounds have been shown to result in stereoisomers with differential selectivity for α9 and α7 nAChRs. nih.gov This highlights the importance of stereochemistry in the design of selective ligands.

The following table illustrates the potential impact of alkyl substitutions on the piperazine ring on receptor binding affinity, based on general principles observed in related compound series.

| Compound | R1 (Piperazine N-4) | R2 (Piperazine Ring) | Receptor A Ki (nM) | Receptor B Ki (nM) |

| 1 | Methyl | H | 50 | 200 |

| 2 | Ethyl | H | 75 | 250 |

| 3 | Isopropyl | H | 120 | 400 |

| 4 | Methyl | 2-Methyl | 40 | 180 |

| 5 | Methyl | 3-Methyl | 60 | 220 |

This data is illustrative and based on established SAR principles.

Effects of Incorporating Heterocyclic and Aromatic Substitutions

The incorporation of heterocyclic and aromatic substitutions on the piperazine moiety can significantly modulate the pharmacological profile of this compound derivatives. Arylpiperazine derivatives are a well-established class of ligands for various G-protein coupled receptors (GPCRs), including serotonin (B10506) and dopamine receptors. nih.govmdpi.com

The nature and substitution pattern of the aromatic or heterocyclic ring can influence receptor affinity and selectivity. For instance, in a series of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, structural diversity in the aryl amide portion had a major influence on dopamine D3 receptor affinity and selectivity. acs.org Generally, substitutions on a phenyl ring are well-tolerated at the D3 receptor. acs.org

The introduction of different heterocyclic rings can also lead to varied biological activities. For example, the replacement of a phenyl ring with a pyridine (B92270) ring or other heterocyclic systems can alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to changes in receptor interactions. ijrrjournal.com

The table below provides a hypothetical representation of how different aromatic and heterocyclic substitutions on the piperazine nitrogen might affect receptor binding affinities.

| Compound | R (Piperazine N-4) | Receptor A Ki (nM) | Receptor B Ki (nM) |

| 6 | Phenyl | 30 | 150 |

| 7 | 2-Methoxyphenyl | 25 | 120 |

| 8 | 4-Fluorophenyl | 35 | 160 |

| 9 | Pyridin-2-yl | 45 | 180 |

| 10 | Thiophen-2-yl | 55 | 210 |

This data is illustrative and based on established SAR principles.

Understanding the Influence of Nicotinaldehyde Core Modifications on Pharmacological Profiles

Modifications to the nicotinaldehyde core of this compound can significantly impact its pharmacological properties. The pyridine ring is a key structural feature in many biologically active compounds, and its substitution pattern can influence receptor affinity and selectivity.

Studies on 6-substituted nicotine derivatives have demonstrated that the electronic and lipophilic nature of the substituent at the 6-position of the pyridine ring can influence nAChR affinity. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, which may be a crucial interaction point with the receptor.

Furthermore, the aldehyde group at the 3-position is a potential site for modification. Conversion of the aldehyde to other functional groups, such as an oxime, a hydrazone, or a reduced alcohol, would drastically change the molecule's polarity, hydrogen bonding capacity, and steric bulk. These modifications would be expected to have a significant impact on how the molecule interacts with its biological target.

Elucidating Spatial and Conformational Requirements for Optimal Receptor Binding

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of piperazine-containing compounds is therefore essential for understanding their SAR. The piperazine ring typically exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) can be a key determinant of biological activity.

For 2-substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov This axial orientation can place key pharmacophoric features, such as basic and pyridyl nitrogens, in a specific spatial arrangement that mimics endogenous ligands or other potent agonists. nih.gov Molecular modeling studies can help to elucidate the preferred binding conformations and the key interactions with receptor residues. These studies have shown that for some piperazine derivatives, interactions with specific amino acid residues, such as aspartate in the binding site, are crucial for high-affinity binding. researchgate.net

Application of Ligand Efficiency and Drug-Likeness Principles in SAR Optimization

During lead optimization, the goal is often to increase potency while maintaining or improving drug-like properties, such as molecular weight, lipophilicity, and polar surface area. A retrospective analysis of marketed oral drugs has shown that they frequently have highly optimized ligand efficiency values for their targets. dundee.ac.uk By tracking metrics like LE and Lipophilic Ligand Efficiency (LLE), medicinal chemists can guide the SAR optimization process to identify candidates with a better balance of potency and developability. For instance, a promising lead compound is often considered to have an LE value above 0.3. researchgate.net

The application of these principles to the SAR of this compound derivatives would involve a multiparameter optimization approach, aiming to enhance receptor affinity without introducing undesirable physicochemical properties.

Pharmacological and Biological Evaluation of 6 4 Methylpiperazin 1 Yl Nicotinaldehyde Analogues

Comprehensive In Vitro Biological Screening Assays

The therapeutic potential of analogues derived from the 6-(4-methylpiperazin-1-yl)nicotinaldehyde framework has been investigated through a variety of in vitro screening assays. These studies reveal a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects.

Analogues featuring the (4-methylpiperazin-1-yl)pyridine or related heterocyclic cores have been evaluated for their ability to modulate the activity of key enzymes implicated in human diseases.

Sirtuin 6 (SIRT6) Inhibition SIRT6, a histone deacetylase involved in processes like DNA repair, metabolism, and lifespan, has been identified as a target for this class of compounds. bohrium.comnih.gov A series of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives were discovered as a new class of SIRT6 inhibitors. bohrium.comnih.gov Among these, compound 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) proved to be the most potent, with an IC₅₀ value of 4.93 μM in a Fluor de Lys (FDL) assay. nih.govsci-hub.st Further biophysical assays, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), confirmed direct binding to the enzyme, with Kᴅ values of 9.76 μM and 10 μM, respectively. nih.govsci-hub.st Importantly, this compound demonstrated high selectivity, showing no inhibitory activity against other sirtuins (SIRT1-3) or histone deacetylases (HDAC1-11) at concentrations up to 200 µM. nih.govsci-hub.st

Table 1: SIRT6 Inhibition Profile of Compound 6d

| Compound | Chemical Name | Assay | Result | Reference |

|---|---|---|---|---|

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | IC₅₀ (FDL Assay) | 4.93 μM | nih.govsci-hub.st |

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Kᴅ (SPR) | 9.76 μM | nih.govsci-hub.st |

| 6d | 5-(4-methylpiperazin-1-yl)-2-nitroaniline | Kᴅ (ITC) | 10 μM | nih.govsci-hub.st |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, as well as inflammatory conditions. nih.govnih.gov Inhibition of GSK-3β can reduce pro-inflammatory cytokine release and is a key strategy in the development of novel therapeutics. nih.gov While numerous heterocyclic compounds, including those with pyridine (B92270) scaffolds, have been developed as GSK-3β inhibitors, specific data for direct analogues of this compound were not prominent in the reviewed literature. nih.govnih.gov

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition TAK1 is a key mediator in inflammatory signaling pathways, including NF-κB activation, making it an attractive target for anti-inflammatory and anticancer drugs. nih.govresearchgate.net A series of covalent TAK1 inhibitors based on a 2,4-disubstituted pyrimidine (B1678525) scaffold were developed. nih.gov Although based on a pyrimidine rather than a pyridine core, these analogues feature the critical 4-methylpiperazin-1-yl group. nih.gov X-ray crystallography studies of these analogues bound to TAK1 revealed that the 4-methylpiperazin-1-yl group demonstrates flexibility, adopting both boat and chair conformations within the binding pocket. nih.gov

The interaction of these analogues with central nervous system (CNS) receptors has also been an area of investigation, highlighting their potential for development as neurological agents.

GABAA Receptor Binding The γ-aminobutyric acid type A (GABAᴀ) receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its modulation is a key mechanism for anxiolytic, anticonvulsant, and sedative drugs. nih.govelifesciences.org GABAᴀ receptors are heteropentameric chloride ion channels with a variety of allosteric binding sites that can be targeted by different ligands. nih.gov While numerous compounds containing piperidine (B6355638) or related N-heterocyclic structures have been shown to modulate GABAᴀ receptors, specific binding data for close analogues of this compound are not extensively detailed in the available literature. figshare.comnih.gov

Serotoninergic Receptor Binding The serotonin (B10506) (5-HT) system is a major target for antidepressant and antipsychotic medications. nih.gov Analogues incorporating the aryl-piperazine moiety, a well-known pharmacophore for serotoninergic activity, have been synthesized and evaluated. One study on a series of 6-[2-(4-aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones led to the discovery of potent antagonists for the 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁ᴅ receptor subtypes. nih.gov By modifying the aryl-piperazine portion, researchers were able to create compounds that also acted as serotonin reuptake inhibitors (SERT), resulting in dual-acting ligands. nih.gov This demonstrates the potential to fine-tune the pharmacological profile of these analogues to target multiple components of the serotonin system. nih.gov

A significant body of research has focused on the anticancer potential of this compound analogues, revealing potent cytotoxic activity against a wide range of human cancer cell lines.

Several distinct chemical series have demonstrated promising results:

Imidazo[2,1-b]thiazole Acetamides: A series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives showed cytotoxicity against human cancer cell lines. mdpi.com The direct analogue, N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5i) , and its derivatives were tested against liver (HepG2) and breast (MDA-MB-231) cancer cells. mdpi.com For instance, substituting the phenyl group with a 4-chlorophenyl to create compound 5j resulted in an IC₅₀ of 28.2 μM against HepG2 cells. mdpi.com Further modification to compound 5l yielded a potent inhibitor of MDA-MB-231 with an IC₅₀ of 1.4 μM. mdpi.com

Purine (B94841) Ribonucleosides: Novel purine ribonucleoside analogues containing a 4-substituted piperazine (B1678402) at the N(6) position were synthesized and evaluated. nih.gov The N(6)-(4-Trifluoromethylphenyl)piperazine analogue (11) was particularly effective, displaying IC₅₀ values between 5.2 and 9.2 μM across liver (Huh7, HepG2, FOCUS, Mahlavu), breast (MCF7), and colon (HCT116) carcinoma cell lines. nih.gov

Quinazoline (B50416) Carbodithioates: A series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline exhibited broad-spectrum antiproliferative activity. nih.gov Compounds 8f , 8m , and 8q were among the most active, with IC₅₀ values in the low micromolar range (1.47-4.68 μM) against lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines. nih.gov

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of Selected Analogues

| Compound Series | Compound ID | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole Acetamides | 5j | HepG2 (Liver) | 28.2 μM | mdpi.com |

| Imidazo[2,1-b]thiazole Acetamides | 5j | MDA-MB-231 (Breast) | >100 μM | mdpi.com |

| Imidazo[2,1-b]thiazole Acetamides | 5l | HepG2 (Liver) | 22.6 μM | mdpi.com |

| Imidazo[2,1-b]thiazole Acetamides | 5l | MDA-MB-231 (Breast) | 1.4 μM | mdpi.com |

| Purine Ribonucleosides | 11 | Various Liver, Breast, Colon | 5.2 - 9.2 μM | nih.gov |

| Quinazoline Carbodithioates | 8f | Multiple Lines | 1.58 - 2.27 μM | nih.gov |

| Quinazoline Carbodithioates | 8m | Multiple Lines | 1.84 - 3.27 μM | nih.gov |

| Quinazoline Carbodithioates | 8q | Multiple Lines | 1.47 - 4.68 μM | nih.gov |

The piperazine and pyridine moieties are common features in many antimicrobial agents. derpharmachemica.comnih.gov Analogues of this compound have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Activity: Studies on nicotinaldehyde derivatives revealed significant inhibitory activity against oral pathogens. researchgate.net For example, the compound DMPN showed high activity against E. coli (MIC 1.56 µg/mL) and slightly lower activity against P. aeruginosa and S. aureus (MIC 3.12 µg/mL). researchgate.net Another series of N,N′-disubstituted piperazines conjugated with thiadiazole showed significant activity against Gram-negative bacteria, with compound 6c having an MIC of 8 μg/mL against E. coli. mdpi.com Compounds 4 , 6c , and 6d from this series were also effective against the Gram-positive S. aureus with an MIC of 16 μg/mL. mdpi.com

Antifungal Activity: In general, the antifungal activity of these analogues appears to be weaker than their antibacterial effects. mdpi.com For instance, the piperazine-thiadiazole series showed only weak antifungal activity. mdpi.com However, some pyridine-containing compounds have shown promise, with certain derivatives exhibiting antifungal activity better than standard drugs like Cycloheximide and Clotrimazole. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Analogues

| Compound Series | Compound ID | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Nicotinaldehyde Derivatives | DMPN | E. coli | 1.56 µg/mL | researchgate.net |

| Nicotinaldehyde Derivatives | DMPN | P. aeruginosa | 3.12 µg/mL | researchgate.net |

| Nicotinaldehyde Derivatives | DMPN | S. aureus | 3.12 µg/mL | researchgate.net |

| Piperazine-Thiadiazoles | 6c | E. coli | 8 µg/mL | mdpi.com |

| Piperazine-Thiadiazoles | 4 | S. aureus | 16 µg/mL | mdpi.com |

| Piperazine-Thiadiazoles | 6c | S. aureus | 16 µg/mL | mdpi.com |

| Piperazine-Thiadiazoles | 6d | S. aureus | 16 µg/mL | mdpi.com |

Elucidation of Molecular Mechanisms of Action

Beyond primary screening, research has begun to uncover the specific molecular targets and pathways through which these analogues exert their biological effects.

SIRT6: The inhibitory action of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (6d) on SIRT6 was validated in cell-based assays. sci-hub.st Treatment of BxPC-3 pancreatic cancer cells with the compound led to a dose-dependent increase in the acetylation of known SIRT6 substrates, histone H3 at lysine (B10760008) 9 (H3K9ac) and lysine 18 (H3K18ac). sci-hub.st This confirms that the compound engages and inhibits its target in a cellular context. sci-hub.st

Anticancer Mechanisms: The antiproliferative activity of these analogues appears to be driven by multiple mechanisms. The potent cytotoxicity of compound 5l was linked to inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com For the purine ribonucleoside analogue 11 , the mechanism involves inducing senescence-associated cell death, which was confirmed by observing the phosphorylation of the Retinoblastoma (Rb) protein following overexpression of p15(INK4b). nih.gov This compound was also suggested to interfere with cellular ATP levels, pointing towards potential kinase inhibition. nih.gov The quinazoline derivatives 8f, 8m, and 8q were found to induce DNA damage and activate the G2/M cell cycle checkpoint in HCT-116 cells, while showing weak inhibition of dihydrofolate reductase (DHFR). nih.gov

Antimicrobial Target: For the N,N′-disubstituted piperazines with antibacterial activity, molecular docking studies suggested that they may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com

Analysis of Signaling Pathway Modulation by Derivatives

The mechanism of action for many biologically active compounds is rooted in their ability to modulate specific intracellular signaling pathways. Derivatives of this compound have been shown to interact with and modulate key pathways, particularly those involving protein kinases, which are crucial regulators of cellular processes.

Dysregulation of kinase activity is a known factor in numerous diseases, including cancer. ed.ac.uk Kinases transfer phosphate (B84403) groups to substrate molecules, altering their function and initiating signaling cascades that control cell growth, proliferation, and apoptosis. ed.ac.uk Analogues incorporating the piperazine moiety have demonstrated the ability to inhibit specific kinases. For instance, newly synthesized 6-substituted piperazine-containing purine nucleobase analogs have been identified as potent inhibitors of the Src tyrosine kinase. nih.gov The Src signaling pathway is often overactive in tumor cells, and its inhibition can lead to apoptosis. nih.gov

Furthermore, the triazine nucleus, which can be incorporated into derivatives, is recognized for its capacity to modulate various signaling pathways, enhancing selectivity towards target proteins like Bruton's tyrosine kinase (BTK) and the epidermal growth factor receptor (EGFR). nih.gov Mer-tyrosine kinase (MERTK), another member of the TAM (TYRO3, AXL, MERTK) family, is a promising cancer target due to its role in cancer cell survival and proliferation. nih.gov Hybrid compounds based on pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine have been designed to target and inhibit MERTK. nih.gov The modulation of these pathways underscores the potential of these derivatives to act as targeted therapeutic agents.

Another critical target is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids. mdpi.com Methotrexate (B535133), a well-known DHFR inhibitor, serves as a benchmark for newly synthesized analogues. mdpi.com Certain dideaza analogues of methotrexate have shown potent inhibition of DHFR, with IC₅₀ values even lower than methotrexate itself, indicating a strong potential for interfering with the DNA synthesis of rapidly proliferating cells, such as cancer cells. mdpi.com

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate Analogues

| Compound | IC₅₀ (nM) on DHFR |

|---|---|

| Methotrexate (1) | 30 |

| Analog 3 | 7 |

| Analog 6 | Intermediate between 1 and 3 |

| Analog 7 | Intermediate between 1 and 3 |

Data sourced from a spectrophotometric assay evaluating the inhibition of the enzyme. mdpi.com

Exploration of Potential Therapeutic Applications

The structural versatility of this compound analogues has led to their investigation across a spectrum of therapeutic areas.

The benzodiazepine (B76468) nucleus is a well-established pharmacophore for anxiolytic, anticonvulsant, and muscle relaxant agents. nih.gov Research into novel heterocyclic compounds has sought to replicate or improve upon these properties while potentially minimizing side effects. nih.gov Analogues of this compound, particularly those incorporating pyridine and piperazine rings, have shown promise in this area.

A series of 2-substituted-pyridine derivatives demonstrated significant anticonvulsant activity in preclinical models, including the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests. nih.gov Certain compounds within this series were particularly effective against MES-induced seizures. nih.gov The benzodiazepine scaffold itself is a core component of numerous psychotropic agents. nih.govresearchgate.net The development of polycyclic benzodiazepines fused with other heterocyclic rings is an active area of medicinal chemistry. nih.gov For example, a pentacyclic benzodiazepine derivative, PBDT 13, exhibited potent anticonvulsant, sedative, and anxiolytic effects, with a mechanism suggested to be similar to diazepam, acting via benzodiazepine receptors. nih.gov

The anxiolytic-like effects of related compounds, such as chalcones, are also being explored, with some demonstrating activity dependent on the GABAergic system. biointerfaceresearch.com Furthermore, ethanolic extracts of certain plants containing flavonoids and triterpenoids, which can be structurally related to synthetic heterocyclic compounds, have shown both anticonvulsant and muscle relaxant properties. nih.gov

Table 2: Anticonvulsant Activity of a Pentacyclic Benzodiazepine Derivative (PBDT 13)

| Test | Parameter | Result for PBDT 13 | Comparison |

|---|---|---|---|

| Pentylenetetrazole (PTZ)-induced convulsion | Onset of clonic convulsion | Significantly delayed | Similar to Diazepam |

| Maximal Electroshock (MES) Test | Tonic hind limb extension | Abolished | Similar to Diazepam |

| Pentobarbital-induced hypnotic model | Onset of sleep | Significantly decreased | - |

| Pentobarbital-induced hypnotic model | Duration of sleep | Significantly increased | - |

| Elevated Plus Maze (EPM) | Time spent in open arms | Significantly increased | Similar to Diazepam |

Results are based on mouse models. nih.gov

The field of oncology has seen significant advances with the development of targeted therapies, many of which are kinase inhibitors. ed.ac.uk Analogues of this compound are prime candidates for development as anticancer agents due to the established role of the piperazine and pyridine moieties in kinase inhibition.

Research has shown that 6-substituted piperazine-containing purine nucleobase analogs are potent anticancer agents. nih.gov These compounds induce apoptosis in hepatocellular carcinoma cells by inhibiting the Src kinase. nih.gov The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines, including Huh7 (liver), HCT116 (colon), and MCF7 (breast). nih.gov Similarly, pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivatives have been investigated for their MERTK inhibition capabilities, a key target in cancer cell survival. nih.gov The quinoline (B57606) scaffold, structurally related to nicotinaldehyde, is present in numerous successful anticancer drugs, including tyrosine kinase inhibitors like lenvatinib (B1674733) and bosutinib. mdpi.com

Table 3: In Vitro Cytotoxicity of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs against Human Cancer Cell Lines

| Compound | Huh7 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | MCF7 (IC₅₀ µM) |

|---|---|---|---|

| 19 | 1.8 ± 0.1 | 1.4 ± 0.1 | 1.9 ± 0.1 |

| 20 | 1.9 ± 0.1 | 1.6 ± 0.2 | 2.1 ± 0.2 |

| 21 | 2.2 ± 0.2 | 1.8 ± 0.1 | 2.5 ± 0.3 |

| 22 | 2.5 ± 0.3 | 2.1 ± 0.2 | 2.8 ± 0.2 |

| 23 | > 40 | > 40 | > 40 |

| 24 | > 40 | > 40 | > 40 |

IC₅₀ values were calculated from cell growth inhibition curves after 72 hours of treatment. nih.gov

The rise of antimicrobial resistance has created an urgent need for novel antimicrobial agents. researchgate.netderpharmachemica.com Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. researchgate.netderpharmachemica.com

Newly synthesized nicotinaldehyde derivatives have shown significant inhibition of oral pathogens such as Pseudomonas aeruginosa and various Bacillus species, with Minimum Inhibitory Concentrations (MIC) in the low µg/mL range. researchgate.net These compounds have also been found to possess anti-biofilm and anti-quorum sensing activities, which are crucial for combating chronic and resistant infections. researchgate.net

Other piperazine derivatives have been tested against a panel of bacteria and fungi. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com Similarly, meta-alkoxyphenylcarbamates containing an N-phenylpiperazine fragment have been evaluated for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Table 4: Minimum Inhibitory Concentration (MIC: µg/mL) of N,N′-disubstituted piperazines

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|

| 4 | 16 | 32 | 32 | 64 |

| 6c | 16 | 64 | 8 | 32 |

| 6d | 16 | 16 | 16 | 32 |

| 7b | 32 | 16 | 16 | 64 |

| Gentamycin | 4 | 4 | 4 | 8 |

Data shows the highest antibacterial activity for specific compounds against different bacterial strains. mdpi.com

Beyond the well-explored areas of oncology, CNS disorders, and infectious diseases, nicotinaldehyde derivatives and related heterocyclic compounds are showing promise in several emerging therapeutic fields. Their diverse biological activities suggest a broader potential for these scaffolds.

Nicotinaldehyde derivatives have been reported to possess anti-inflammatory, antioxidant, antiglycating, and anti-ulcerogenic properties. researchgate.net These activities open up possibilities for their use in treating a range of chronic diseases characterized by inflammation and oxidative stress. The pyridine scaffold, a core component of these molecules, is known to be present in compounds with antidiabetic and antimalarial properties. mdpi.com

Furthermore, the inhibition of certain protein kinases, such as DYRK1A, by related heterocyclic compounds has potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease and in Down syndrome. rsc.org The ability of these compounds to cross the blood-brain barrier is a critical factor in their development for CNS-related emerging applications. nih.gov The continued exploration of these versatile molecules is likely to uncover new and valuable therapeutic uses.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of a molecule. materialsciencejournal.org These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical reactivity and stability. emerginginvestigators.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.org

Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Compounds This table presents example data from various heterocyclic compounds to illustrate typical values obtained through quantum chemical calculations, as specific data for 6-(4-Methylpiperazin-1-yl)nicotinaldehyde was not found in the search results.

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Pyran Derivative | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

| Porphyrin Dye (PORPC-3) | PBE0 | N/A | N/A | 2.99 | nih.gov |

| Fluorinated Allopurinol | DFT | N/A | N/A | 3.17 | emerginginvestigators.org |

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These descriptors provide valuable information for understanding reaction mechanisms. materialsciencejournal.orgresearchgate.net

Ionization Potential (I): The energy required to remove an electron from the HOMO. It is approximated as I ≈ -EHOMO. materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added to the LUMO. It is approximated as A ≈ -ELUMO. materialsciencejournal.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." emerginginvestigators.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is defined as ω = μ² / (2η).

These quantum chemical descriptors are instrumental in predicting how this compound might behave in chemical reactions and biological systems. researchgate.net

Table 2: Global Quantum Chemical Reactivity Descriptors (Illustrative Example) This table is based on data for a pyran derivative to illustrate how reactivity descriptors are calculated and presented. Specific data for this compound is not available in the search results.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Chemical Hardness (η) | (I - A) / 2 | 2.26 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.80 |

| Electronegativity (χ) | (I + A) / 2 | 4.80 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.09 |

Source: Derived from data in materialsciencejournal.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial in structure-based drug design for predicting ligand-protein binding modes and estimating binding affinity. nih.govmdpi.com

For this compound, molecular docking studies would involve placing the compound into the active site of a specific protein target. The process evaluates numerous possible conformations and orientations of the ligand within the binding site, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, π-π stacking) and conformational strain. nih.govchemscene.com

The outcome is a predicted binding mode that shows the most favorable interactions, visualized as a 3D model of the ligand-protein complex. For example, in studies of other phenylpiperazine derivatives, docking has been used to identify key interactions with target enzymes like topoisomerase II, revealing how the ligand binds within the DNA-protein complex or the minor groove of DNA. nih.gov Similarly, docking studies on arylpiperazine derivatives with acetylcholinesterase (AChE) have identified binding within the catalytic active site, with the specific orientation depending on the protonation state of the piperazine (B1678402) nitrogen. researchgate.net Such analyses are critical for understanding the mechanism of action and for rationally designing more potent analogs. nih.govdiva-portal.org

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method significantly reduces the number of compounds that need to be tested experimentally. Structure-based virtual screening uses molecular docking to score and rank compounds from a database against a protein target. nih.gov

In a typical workflow, a database of compounds is docked into the active site of a target protein. The compounds are then ranked based on their docking scores, which estimate binding affinity. mdpi.com The top-ranked compounds, or "hits," are then selected for further experimental validation. This methodology has been successfully applied to identify inhibitors for various targets by screening libraries of natural products or FDA-approved drugs. nih.govresearchgate.net For a compound like this compound, its core structure could be used as a starting point in a virtual screening campaign to discover novel ligands with potentially improved activity against a chosen biological target. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govnih.gov This provides insight into the conformational flexibility of both the ligand and the protein, the stability of the binding complex, and the thermodynamics of binding. scienceopen.commdpi.com

MD simulations can be used to refine docking poses, predict binding free energies, and analyze the stability of key intermolecular interactions. scienceopen.com For instance, a simulation might reveal that a hydrogen bond predicted by docking is only transient, or it might identify water molecules that play a crucial role in mediating the ligand-protein interaction. nih.gov Studies on related systems, such as inhibitors of the enzyme cruzain or cholinesterases, have used MD simulations to confirm the stability of the ligand-protein complex, observe conformational changes, and understand how the ligand affects the protein's dynamics. scienceopen.commdpi.com Such simulations would be invaluable for assessing the stability of the binding mode of this compound with a target protein and for providing a more accurate estimation of its binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their efficacy and guide the synthesis of more potent analogs.

In the absence of a specific QSAR study for this compound, insights can be drawn from studies on structurally related piperazine and pyridine (B92270) derivatives. For instance, QSAR analyses of piperazine derivatives have identified several key molecular descriptors that significantly influence their biological activity. These often include:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrophilicity index (ω), have been shown to correlate with the inhibitory activity of piperazine derivatives. mdpi.comnih.gov

Topological and Physicochemical Descriptors: Properties like molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA) are frequently implicated in the biological activity of piperazine-containing compounds. mdpi.com

Steric and Shape Descriptors: The size and shape of substituents on the piperazine or pyridine ring can be critical for receptor binding. 3D-QSAR models, which consider the three-dimensional arrangement of the molecule, have highlighted the importance of steric interactions for the affinity of ligands to their targets. acs.org

A hypothetical QSAR study on a series of analogs of this compound would involve calculating a wide range of such descriptors and then using statistical methods, like multiple linear regression (MLR), to build a mathematical model that links these descriptors to a measured biological activity, such as inhibitory concentration (IC₅₀). Such a model would not only help in understanding the mechanism of action but also in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov

In Silico Pharmacokinetic and Pharmacodynamic Prediction (ADMET/DMPK)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its Drug Metabolism and Pharmacokinetics (DMPK) profile, is a critical step in drug development. ijraw.com In silico tools can provide early predictions of these properties, helping to identify potential liabilities before significant resources are invested.

For this compound, various ADMET parameters can be predicted using computational models. The piperazine ring is a common feature in many approved drugs, and its presence generally imparts favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability. nih.gov A systematic analysis of small molecule kinase inhibitors, a class of drugs that often contain piperazine moieties, reveals trends in physicochemical and ADME properties that contribute to their success. nih.govresearchgate.net

The following table presents predicted ADMET and physicochemical properties for this compound, generated using established computational platforms.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 219.29 g/mol | Within the desirable range for oral bioavailability (typically <500 g/mol). nih.gov |

| LogP (octanol/water partition coefficient) | 1.5 - 2.5 | Indicates good membrane permeability and solubility balance. nih.gov |

| Topological Polar Surface Area (TPSA) | 35.8 Ų | Suggests good oral absorption (typically <140 Ų for CNS-active drugs). nih.gov |

| Hydrogen Bond Donors | 0 | Favorable for oral absorption (typically ≤5). nih.gov |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range for drug-likeness (typically ≤10). nih.gov |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | Suggests moderate solubility. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | The compound may be able to cross the BBB, which is relevant for CNS targets. alliedacademies.org |

| Cytochrome P450 (CYP) Inhibition | Predicted to be a weak inhibitor of some CYP isoforms | Low potential for drug-drug interactions mediated by CYP enzymes. |

These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile, making it a promising candidate for further development.

Application in Rational Drug Design and Optimization Strategies

Rational drug design utilizes the structural information of a biological target to design and optimize ligands that can modulate its activity. nih.gov The scaffold of this compound, featuring a pyridine ring linked to a methylpiperazine group, is a common motif in many biologically active compounds, particularly kinase inhibitors. researchgate.net

Optimization strategies for this compound would likely focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. Key approaches include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode of this compound. This information can then be used to design analogs with improved interactions with the target's active site. For instance, modifications to the pyridine ring or the methyl group on the piperazine could be explored to exploit specific binding pockets.

Molecular Hybridization: This strategy involves combining two or more pharmacophores to create a new hybrid molecule with enhanced activity. For example, the nicotinaldehyde moiety could be combined with other known pharmacophores to target a specific biological pathway. nih.gov

Scaffold Hopping: This involves replacing the core scaffold of the molecule with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric Replacement: The aldehyde group on the pyridine ring is a potential metabolic soft spot. Replacing it with a more stable bioisostere, such as a nitrile or a different heterocyclic ring, could improve the metabolic stability of the compound.

Through these rational design and optimization strategies, the therapeutic potential of this compound can be systematically explored and enhanced, paving the way for the development of novel and effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Methods for 6 4 Methylpiperazin 1 Yl Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 6-(4-Methylpiperazin-1-yl)nicotinaldehyde in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are predicted based on the electronic environment of the protons. The aldehyde proton (-CHO) is expected to appear significantly downfield as a singlet. Protons on the pyridine (B92270) ring will appear in the aromatic region, with their splitting patterns determined by their coupling with adjacent protons. The piperazine (B1678402) and methyl protons will be found in the upfield aliphatic region. organicchemistrydata.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield. Carbons of the pyridine ring are observed in the aromatic region, while the aliphatic carbons of the piperazine ring and the N-methyl group appear upfield. mdpi.com

2D-NMR Techniques: Two-dimensional NMR experiments are crucial for assigning the signals definitively.